Cas no 2248409-35-8 (6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid)

6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a difluoromethyl substituent at the 6-position and a carboxylic acid functional group at the 3-position. This structure offers unique reactivity and potential applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for the development of bioactive molecules. The difluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety allows for further derivatization. Its well-defined chemical properties make it suitable for use in medicinal chemistry research, where precise functionalization is critical. The compound is typically handled under controlled conditions due to its reactive functional groups.
6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid structure
2248409-35-8 structure
商品名:6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS番号:2248409-35-8
MF:C9H6F2N2O2
メガワット:212.152948856354
CID:6448797
PubChem ID:137939255

6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-6509819
    • 6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
    • 2248409-35-8
    • インチ: 1S/C9H6F2N2O2/c10-8(11)5-1-2-7-6(9(14)15)3-12-13(7)4-5/h1-4,8H,(H,14,15)
    • InChIKey: BNNDMBGEJPPRKN-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC2=C(C(=O)O)C=NN2C=1)F

計算された属性

  • せいみつぶんしりょう: 212.03973376g/mol
  • どういたいしつりょう: 212.03973376g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 54.6Ų

6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6509819-2.5g
6-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
2248409-35-8 95.0%
2.5g
$3585.0 2025-03-14
Enamine
EN300-6509819-5.0g
6-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
2248409-35-8 95.0%
5.0g
$5304.0 2025-03-14
Enamine
EN300-6509819-0.25g
6-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
2248409-35-8 95.0%
0.25g
$1683.0 2025-03-14
Enamine
EN300-6509819-1.0g
6-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
2248409-35-8 95.0%
1.0g
$1829.0 2025-03-14
Enamine
EN300-6509819-0.05g
6-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
2248409-35-8 95.0%
0.05g
$1537.0 2025-03-14
Enamine
EN300-6509819-0.1g
6-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
2248409-35-8 95.0%
0.1g
$1610.0 2025-03-14
Enamine
EN300-6509819-0.5g
6-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
2248409-35-8 95.0%
0.5g
$1757.0 2025-03-14
Enamine
EN300-6509819-10.0g
6-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
2248409-35-8 95.0%
10.0g
$7866.0 2025-03-14

6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid 関連文献

6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acidに関する追加情報

Introduction to 6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 2248409-35-8)

6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2248409-35-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine scaffold, a structural motif known for its broad spectrum of biological activities. The presence of a difluoromethyl group at the 6-position and a carboxylic acid functionality at the 3-position imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The pyrazolopyridine core is a privileged structure in medicinal chemistry, often found in bioactive molecules targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The difluoromethyl substitution pattern is particularly noteworthy, as it has been extensively studied for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of small-molecule drugs. In particular, the electron-withdrawing nature of the difluoromethyl group can modulate the reactivity and electronic distribution of the molecule, influencing its interactions with biological targets.

Recent advancements in computational chemistry and structure-based drug design have highlighted the potential of 6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid as a scaffold for developing novel therapeutics. The carboxylic acid moiety at the 3-position provides a versatile handle for further derivatization, allowing chemists to explore diverse chemical space. This flexibility has enabled the synthesis of numerous analogs with tailored biological properties, making it an attractive platform for hit identification and optimization campaigns.

In the realm of oncology, pyrazolopyridine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. The difluoromethyl group in 6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid may contribute to improved binding to these targets by enhancing hydrophobic interactions or stabilizing key pharmacophoric residues. Preclinical studies have demonstrated that such modifications can lead to enhanced potency and selectivity, crucial factors for successful drug development.

The carboxylic acid functionality also opens up possibilities for prodrug strategies or conjugation with biomolecules such as peptides or antibodies. Such modifications can improve solubility, bioavailability, or target specificity, further expanding the therapeutic applications of this compound. Moreover, the pyrazolopyridine scaffold is known to exhibit favorable pharmacokinetic properties when incorporated into drug candidates, including good oral bioavailability and moderate metabolic clearance rates.

From a synthetic chemistry perspective, 6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid represents an interesting challenge due to its complex heterocyclic system. However, recent methodological advances in cross-coupling reactions and transition-metal catalysis have made it more accessible than ever before. These innovations have enabled the efficient construction of intricate molecular frameworks while maintaining high regioselectivity and yield.

The growing interest in fluorinated compounds has also spurred research into understanding the impact of fluorine atoms on molecular properties. In 6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid, the two fluorine atoms introduce significant steric and electronic effects that can fine-tune interactions with biological targets. This has led to investigations into how fluorination impacts enzyme inhibition constants (Ki), binding affinities (Kd), and even cell-based activity assays.

One particularly intriguing aspect of this compound is its potential as a tool compound for mechanistic studies. By incorporating isotopically labeled versions or derivatives with modified fluorine atoms (fluoroalkylated analogs), researchers can gain insights into metabolic pathways and interaction mechanisms at a molecular level. Such studies are invaluable for rational drug design and optimizing lead compounds for clinical development.

The intersection of organic synthesis and computational modeling has further accelerated the exploration of 6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid. High-throughput virtual screening (HTVS) combined with molecular dynamics simulations allows researchers to predict binding modes and optimize molecular properties before experimental validation. This approach has been instrumental in identifying novel scaffolds and improving existing ones based on structural alerts derived from known bioactive molecules.

In conclusion,6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 2248409-35-8) represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutics. Its unique combination of functional groups—particularly the difluoromethyl moiety—and its well-documented biological relevance make it a cornerstone compound in modern medicinal chemistry. As research continues to uncover new applications and synthetic strategies for this molecule,6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is poised to remain at the forefront of pharmaceutical innovation.

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